REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([N:15](C)[C:16](=O)OC(C)(C)C)[CH2:11][CH2:10]2)[CH:6]=[CH:5][N:4]=1)#[N:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:16][NH:15][CH:12]1[CH2:11][CH2:10][N:9]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([C:1]#[N:2])[CH:8]=2)[CH2:14][CH2:13]1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CCN(CC1)C1=CC(=NC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |